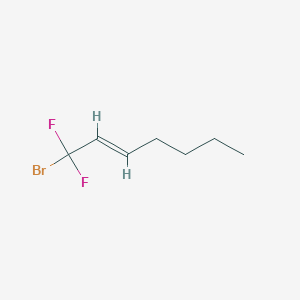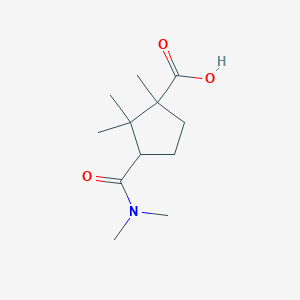
1-Bromo-1,1-difluoro-2-heptene
Descripción general
Descripción
1-Bromo-1,1-difluoro-2-heptene (BDFH) is a branched alkyl halide used in organic synthesis and other chemical processes. It is a colorless liquid with a boiling point of 77 °C and a density of 1.37 g/cm3. BDFH is a versatile reagent and is used in a variety of synthetic processes due to its ability to react with a wide range of substrates. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Functionalized 1,1-Difluoro-1-Alkenes Synthesis : A novel method for synthesizing various 1,1-difluoro-1-alkenes, including 2-bromo-1,1-difluoro-1-alkenes, has been developed using 1-trifluoromethylvinylsilane through SN2′ reactions and electrophile substitutions to construct 2,2-difluorovinylsilanes (Ichikawa, Fukui, & Ishibashi, 2003).
Photocatalytic Reaction Involving 2-Bromo-1,1-difluoroalkenes : 2-Bromo-1,1-difluoroalkenes, including 1-bromo-1,1-difluoro-2-heptene, were utilized in photocatalytic reactions with N-aryl amino acids, leading to the assembly of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).
Facile Synthesis of 1,1-Difluoroallenes : 1-Bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, was used to synthesize substituted 1,1-difluoroallenes with aldehydes or ketones (Oh, Fuchibe, Yokota, & Ichikawa, 2012).
Fire Suppression Efficiencies : this compound was explored in the context of improving the suppression effectiveness of inert gases in fire protection (Zou, Vahdat, & Collins, 2001).
Bromofluorocarbene Reactions : The compound was involved in reactions leading to the formation of various fluorinated indanes, contributing to the understanding of the formation mechanism of these products (Algi & Balcı, 2006).
Catalytic Reduction in Organic Synthesis : Studies on the catalytic reduction of related bromoalkenes, including 6-bromo-1-hexene, provide insights into potential reaction pathways and products relevant to the field of organic synthesis (Fang, Peters, & Mubarak, 2001).
Ignition Delay Times and Kinetic Modeling : Investigations into the auto-ignition behaviors of related compounds like 1-heptene and 2-heptene offer valuable information for understanding the combustion and flame characteristics of this compound (Wu, Liu, Tang, & Huang, 2018).
Surface Chemistry Studies : The reaction of similar bromoalkenes on bimetallic alloy surfaces, such as 6-bromo-1-hexene on Cu3Pt(111), reveals insights into heterogeneous reactions and surface chemistry relevant to this compound (He, Mathauser, & Teplyakov, 2000).
Direcciones Futuras
Future directions for the use of 1-Bromo-1,1-difluoro-2-heptene could involve its use in the synthesis of more complex molecules. For example, a new route to 1,1-difluoroolefins from carboxylic acids has been reported . This suggests that this compound could be used as a building block in the synthesis of a wide range of fluorinated compounds.
Mecanismo De Acción
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Mode of Action
Brominated and fluorinated compounds often act through mechanisms such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .
Biochemical Pathways
The compound’s potential to participate in free radical reactions and nucleophilic substitutions suggests it could influence a variety of biochemical pathways, depending on its specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s potential to interact with various targets and affect multiple biochemical pathways suggests it could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
(E)-1-bromo-1,1-difluorohept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFBLRBYQAEKS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420668 | |
| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262296-38-8 | |
| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262296-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)









![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)


